2-Methoxy-4-methyl-1,3-benzothiazole
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Overview
Description
2-Methoxy-4-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 2-position and a methyl group at the 4-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-1,3-benzothiazole can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or bases .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazoles .
Scientific Research Applications
2-Methoxy-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In anticancer research, it induces apoptosis by interacting with specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Methylbenzothiazole: Similar structure but without the methoxy group, leading to different chemical properties.
2-Methoxybenzothiazole: Similar but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
2-Methoxy-4-methyl-1,3-benzothiazole is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
73443-78-4 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |
InChI Key |
HNHUDMRDFGLSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC |
Origin of Product |
United States |
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